![molecular formula C12H14N4O5 B6344771 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine CAS No. 1240568-72-2](/img/structure/B6344771.png)
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine
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Overview
Description
3,5-Dinitrobenzoyl compounds are often used in the field of chemistry for various purposes . They are part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3,5-dinitrobenzoyl compounds can be characterized by techniques such as FTIR spectroscopy, 1H-NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
3,5-Dinitrobenzoyl compounds can react with alcohols to form esters . They can also react with amines to form amides .Physical And Chemical Properties Analysis
3,5-Dinitrobenzoyl chloride, a related compound, is a solid with an odorless, yellowish appearance . It has a melting point of 68-69 °C (lit.) .Scientific Research Applications
Creatinine Assay in Clinical Chemistry
- Application : Researchers have demonstrated that methyl-3,5-dinitrobenzoate and 3,5-dinitrobenzoyl chloride react with creatinine, forming 3,5-dinitrobenzoate. The neutral-supernate method using methyl-3,5-dinitrobenzoate improves analytical recovery and specificity compared to traditional picrate procedures .
HPLC Labeling Reagent
- Application : 1-(3,5-Dinitrobenzoyl)-2-methylpiperazine serves as an HPLC labeling reagent. It reacts with hydroxyl or amino groups, forming stable esters or amides. These derivatives remain intact during reversed-phase HPLC analysis .
Mechanism of Action
Target of Action
This compound is likely to interact with a variety of biological targets due to its structural features, including the presence of a piperazine ring and a 3,5-dinitrobenzoyl group .
Mode of Action
It’s known that the compound can participate in esterification reactions, where it acts as an acylating agent to introduce the 3,5-dinitrobenzoyl group into target molecules .
Biochemical Pathways
Given its chemical structure, it may potentially interfere with pathways involving esterification reactions .
Safety and Hazards
properties
IUPAC Name |
(3,5-dinitrophenyl)-(2-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5/c1-8-7-13-2-3-14(8)12(17)9-4-10(15(18)19)6-11(5-9)16(20)21/h4-6,8,13H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJESURAVBZIPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine |
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